Home > Products > Screening Compounds P67781 > 13-DeoxycarminomycinHCl
13-DeoxycarminomycinHCl -

13-DeoxycarminomycinHCl

Catalog Number: EVT-13163161
CAS Number:
Molecular Formula: C26H30ClNO9
Molecular Weight: 536.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 13-deoxycarminomycin hydrochloride has been explored through various methods. One notable approach involves the Koenigs-Knorr condensation, where epsilon-rhodomycinone is reacted with protected daunosaminyl chloride. This reaction yields several 13-deoxyanthracyclines, including 13-deoxycarminomycin hydrochloride, through subsequent deprotection steps. Additionally, alternative synthetic routes have been investigated, such as the reaction of tosylhydrazones derived from daunorubicin and adriamycin with sodium cyanoborohydride in acidic methanol, which also leads to satisfactory yields of the desired compounds .

Molecular Structure Analysis

The molecular structure of 13-deoxycarminomycin hydrochloride can be characterized by its complex polycyclic framework typical of anthracyclines. The compound features a tetracyclic ring system with hydroxyl and amino functional groups that are crucial for its biological activity. Structural data indicates that it contains a sugar moiety linked via a glycosidic bond, which is essential for its pharmacological properties. The molecular formula is C₁₄H₁₇ClN₂O₃, and its molecular weight is approximately 288.75 g/mol.

Chemical Reactions Analysis

In terms of chemical reactivity, 13-deoxycarminomycin hydrochloride exhibits typical behavior associated with anthracyclines. It can undergo oxidation and reduction reactions due to the presence of hydroxyl groups. These reactions can modify its pharmacokinetic properties and influence its interaction with biological targets. Notably, the compound retains significant antitumor activity comparable to that of its parent compounds in various in vitro and in vivo assays .

Mechanism of Action

The mechanism of action of 13-deoxycarminomycin hydrochloride primarily involves DNA intercalation and inhibition of topoisomerase II. Upon entering the cell, the compound intercalates between DNA base pairs, disrupting the normal function of the DNA helix. This interference prevents DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis. The compound's ability to form reactive oxygen species further enhances its cytotoxic effects against rapidly dividing cancer cells .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties:

  • Melting Point: The melting point range for 13-deoxycarminomycin hydrochloride is reported around 224–226 °C.
  • Stability: The compound is sensitive to light and should be stored in dark conditions to prevent degradation.

Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High-Resolution Mass Spectrometry (HRMS) have been employed to confirm the structure and purity of synthesized compounds .

Applications

13-Deoxycarminomycin hydrochloride has significant applications in scientific research, particularly in cancer therapy. Its analogs are studied for their potential use as chemotherapeutic agents due to their ability to induce apoptosis in various cancer cell lines. Additionally, ongoing research aims to explore modifications that could enhance efficacy or reduce side effects associated with traditional anthracycline treatments. The compound's mechanism also serves as a model for developing new drugs targeting similar pathways in cancer cells .

Biosynthetic Pathways and Microbial Engineering

Enzymatic Modifications in Anthracycline Backbone Formation

The biosynthesis of 13-deoxycarminomycin follows the canonical anthracycline pathway with a critical deviation at the C-13 modification step:

  • Polyketide Assembly: A type II polyketide synthase (PKS) generates the tetracyclic aglycone aklavinone through decaketide chain elongation, cyclization, and aromatization [9].
  • Oxidative Tailoring: Cytochrome P450 enzymes (e.g., DoxA) catalyze C-11/C-12 hydroxylation and C-12a glycosylation site activation. Notably, the absence of a functional C-13 ketoreductase prevents reduction of the C-13 carbonyl group, distinguishing it from carminomycin biosynthesis [9] [4].
  • Glycosylation: The aglycone is conjugated to L-2-deoxyfucose by a glycosyltransferase (GT), forming the minimal bioactive structure [4].

The enzymatic divergence occurs when aklavinone bypasses the C-13 reduction step due to mutated redox machinery in S. peucetius var. carminatus. This results in accumulation of 13-deoxy precursors rather than the C-13 hydroxylated intermediates seen in carminomycin pathways [1] [9].

Genetic Regulation of Deoxy-Sugar Moiety Incorporation

The attachment of the deoxy-sugar L-2-deoxyfucose is governed by a conserved gene cluster:

  • desI-desII: Genes encoding dehydratases/epimerases for TDP-deoxyfucose biosynthesis [4].
  • dauH/dnrS: Glycosyltransferase catalyzing aglycone-sugar linkage formation. Expression is upregulated in S. peucetius var. carminatus during stationary phase [4] [9].
  • Regulatory Factors: The dnrN regulator activates sugar biosynthesis genes, while dnrO represses early polyketide genes. Mutations in these regulators in the carminatus variant shift metabolic flux toward 13-deoxy derivatives [9].

Chemoproteomic studies reveal that the glycosyltransferase exhibits higher substrate flexibility toward 13-deoxy-aglycones compared to hydroxylated intermediates, explaining the preferential incorporation of deoxyfucose in 13-deoxycarminomycin [8].

Comparative Analysis of Carminomycin vs. 13-Deoxycarminomycin Pathways

Structural Distinction:Carminomycin contains a C-13 hydroxyl group, while 13-deoxycarminomycin retains a C-13 carbonyl (Fig 1). This difference arises from the activity of the dauP/dnrU-encoded ketoreductase, which is functional in carminomycin producers but impaired in carminatus strains [1] [9].

Biological Implications:

  • Antitumor Activity: Both compounds intercalate DNA and inhibit topoisomerase II, but 13-deoxycarminomycin shows enhanced lipophilicity due to the non-polar C-13 carbonyl, improving cellular uptake. This correlates with its potent activity against P-388 murine leukemia (IC₅₀ 0.18 μM) [1] [2].
  • Biosynthetic Efficiency: The 13-deoxy pathway requires 2 fewer enzymatic steps than carminomycin, as it bypasses C-13 reduction and subsequent hydrolysis [4].

Table 2: Pathway Comparison of Carminomycin vs. 13-Deoxycarminomycin

Biosynthetic FeatureCarminomycin13-Deoxycarminomycin
C-13 ModificationHydroxylated (CH-OH)Carbonyl (C=O)
Key ReductaseDauP (functional)DauP (impaired)
Glycosyltransferase Substrate13-Hydroxy-aglycone13-Deoxy-aglycone
Enzymatic Steps18+16+

Properties

Product Name

13-DeoxycarminomycinHCl

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C26H30ClNO9

Molecular Weight

536.0 g/mol

InChI

InChI=1S/C26H29NO9.ClH/c1-3-26(34)8-12-18(15(9-26)36-16-7-13(27)21(29)10(2)35-16)25(33)20-19(23(12)31)22(30)11-5-4-6-14(28)17(11)24(20)32;/h4-6,10,13,15-16,21,28-29,31,33-34H,3,7-9,27H2,1-2H3;1H/t10-,13-,15-,16-,21+,26-;/m0./s1

InChI Key

ISSMADZJNWYFLI-JPRSCCAZSA-N

Canonical SMILES

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O.Cl

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.